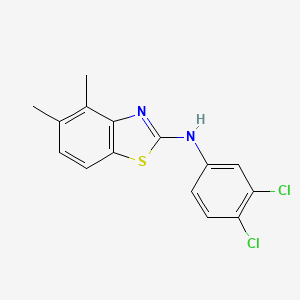

N-(3,4-dichlorophenyl)-4,5-dimethyl-1,3-benzothiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

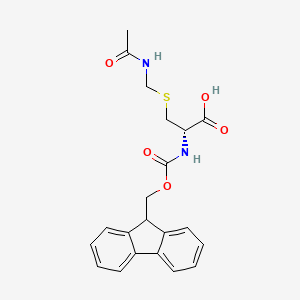

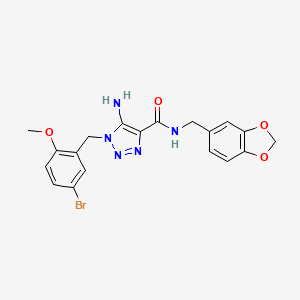

N-(3,4-dichlorophenyl)-4,5-dimethyl-1,3-benzothiazol-2-amine is a chemical compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a dichlorophenyl group attached to a benzothiazole ring, which is further substituted with dimethyl groups

Mechanism of Action

Target of Action

The primary target of N-(3,4-dichlorophenyl)-4,5-dimethyl-1,3-benzothiazol-2-amine is the A3 adenosine receptor (AR) . This receptor is a protein that plays a crucial role in cellular signaling and function.

Mode of Action

This compound acts as an allosteric modulator of the A3 AR . Allosteric modulators are substances that bind to a site on the receptor separate from the active site and modify the receptor’s response to its ligand. This compound enhances the efficacy of the A3 AR agonist, thereby increasing the receptor’s activity .

Pharmacokinetics

Similar compounds are primarily metabolized by the liver and excreted via the kidneys . These properties can significantly impact the bioavailability of the compound, determining how much of the administered dose reaches the target site in the body.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-4,5-dimethyl-1,3-benzothiazol-2-amine typically involves the reaction of 3,4-dichloroaniline with 4,5-dimethyl-2-mercaptobenzothiazole. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or acetonitrile. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product. After completion of the reaction, the product is isolated by filtration and purified by recrystallization from a suitable solvent .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route, with optimization of reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can further improve the efficiency of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-4,5-dimethyl-1,3-benzothiazol-2-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of amine derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditionsaqueous or organic solvent, room temperature to reflux.

Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditionsanhydrous solvent, low to moderate temperature.

Substitution: Amines, thiols, alkoxides; reaction conditionsorganic solvent, room temperature to reflux.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amine derivatives.

Substitution: Substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Due to its biological activities, the compound is being explored for its potential as a drug candidate.

Industry: The compound is used in the development of new materials with advanced properties, such as improved thermal stability and electrical conductivity.

Comparison with Similar Compounds

N-(3,4-dichlorophenyl)-4,5-dimethyl-1,3-benzothiazol-2-amine can be compared with other similar compounds, such as:

Propanil (N-(3,4-dichlorophenyl)propanamide): Propanil is a widely used herbicide that inhibits photosynthesis in plants.

Diuron (N-(3,4-dichlorophenyl)-N’,N’-dimethylurea): Diuron is another herbicide that inhibits photosynthesis.

3,4-Dichloroaniline: This compound is a common intermediate in the synthesis of various herbicides and pharmaceuticals.

Conclusion

This compound is a versatile compound with significant potential in various scientific research fields Its unique chemical structure and diverse biological activities make it a valuable tool for the development of new materials, therapeutic agents, and specialty chemicals

Properties

IUPAC Name |

N-(3,4-dichlorophenyl)-4,5-dimethyl-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2N2S/c1-8-3-6-13-14(9(8)2)19-15(20-13)18-10-4-5-11(16)12(17)7-10/h3-7H,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRLIGBBLGUMWLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)SC(=N2)NC3=CC(=C(C=C3)Cl)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-fluorophenyl)methyl]-2-{8-methoxy-3-oxo-2-phenyl-1H,2H,3H,4H-chromeno[2,3-c]pyrazol-1-yl}acetamide](/img/structure/B2471051.png)

![N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2471053.png)

![4-ethoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2471055.png)

![(E)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-naphthalen-1-ylprop-2-enamide](/img/structure/B2471065.png)